3,4-Dihydroxy-2,5-dimethoxybenzaldehyde
Description
3,4-Dihydroxy-2,5-dimethoxybenzaldehyde is a phenolic aldehyde characterized by hydroxyl (-OH) groups at positions 3 and 4 and methoxy (-OCH₃) groups at positions 2 and 5 on the benzene ring. Its molecular formula is C₉H₁₀O₅, with a molecular weight of 198.17 g/mol .
Properties
IUPAC Name |
3,4-dihydroxy-2,5-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-6-3-5(4-10)9(14-2)8(12)7(6)11/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMCTQRHWZGAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reimer-Tiemann Formylation Followed by Methylation
The Reimer-Tiemann reaction, a classical method for introducing formyl groups onto phenolic substrates, has been adapted for synthesizing methoxy-substituted benzaldehydes. For example, 4-methoxyphenol undergoes Reimer-Tiemann formylation in alkaline conditions with chloroform to yield 2-hydroxy-5-methoxybenzaldehyde. Subsequent methylation of the phenolic hydroxyl group at position 2 using dimethyl sulfate and potassium carbonate produces 2,5-dimethoxybenzaldehyde. To introduce hydroxyl groups at positions 3 and 4, bromination or iodination could target these positions, followed by hydrolysis. However, the electron-withdrawing aldehyde group directs electrophilic substitution to meta positions, complicating regioselectivity.
Vilsmeier-Haack Formylation of Methoxy-Substituted Arenes
The Vilsmeier-Haack reaction, employing POCl₃ and DMF, offers an alternative route to introduce formyl groups. Starting with 1,2,4-trimethoxybenzene, formylation at the para position relative to the methoxy groups could yield 2,5-dimethoxy-4-hydroxybenzaldehyde. Subsequent demethylation using agents like BBr₃ selectively removes methyl groups at positions 3 and 4, generating hydroxyls. This approach requires stringent control of reaction conditions to avoid over-demethylation.
Oxidation of Propenylbenzene Derivatives
Oxidative Cleavage of Methylisoeugenol
Methylisoeugenol (3,4-dimethoxy-1-propenylbenzene) serves as a precursor for 3,4-dimethoxybenzaldehyde via oxidative cleavage with K₂Cr₂O₇ in a biphasic system. Adapting this method, introducing additional methoxy groups at positions 2 and 5 prior to oxidation could yield the target compound. For instance, starting with 2,5-dimethoxy-3,4-dihydroxypropenylbenzene, oxidation would generate the aldehyde while retaining hydroxyl groups. However, synthesizing the poly-substituted propenyl precursor remains a hurdle.
Ozonolysis of Styrene Derivatives
Ozonolysis of 2,5-dimethoxy-3,4-dihydroxystyrene could cleave the double bond to produce the aldehyde functionality. This method demands precise control of ozonolysis conditions to prevent over-oxidation of hydroxyl groups.
Halogenation-Hydrolysis Pathways
Bromination and Hydroxylation of 2,5-Dimethoxybenzaldehyde
Direct bromination of 2,5-dimethoxybenzaldehyde using Br₂ in acetic acid targets positions 3 and 4 due to the directing effects of methoxy groups. Subsequent hydrolysis of the bromine substituents with aqueous NaOH under reflux converts them to hydroxyl groups. This two-step process achieves regioselectivity but requires optimization to minimize side reactions such as demethylation.
Iodination and Nucleophilic Substitution
Iodination of 2,5-dimethoxybenzaldehyde using I₂ and HNO₃ introduces iodine at positions 3 and 4. Treatment with Cu(OH)₂ in pyridine facilitates Ullmann-type coupling to replace iodine with hydroxyl groups. This method benefits from iodine’s superior leaving group ability compared to bromine.
Selective Demethylation of Tetramethoxybenzaldehyde
Controlled Demethylation Using BBr₃
Starting with 2,3,4,5-tetramethoxybenzaldehyde, selective demethylation at positions 3 and 4 using BBr₃ in dichloromethane yields the target compound. The reaction’s selectivity depends on steric and electronic factors, with para-methoxy groups being more resistant to demethylation than ortho or meta groups.
Enzymatic Demethylation
Biocatalytic approaches using cytochrome P450 enzymes or fungal peroxidases offer green alternatives for regioselective demethylation. For example, Cunninghamella elegans has demonstrated the ability to demethylate methoxy groups in aromatic aldehydes under mild conditions.
Friedel-Crafts Acylation and Reduction
Acylation Followed by Reduction
Friedel-Crafts acylation of 3,4-dimethoxybenzene with chloroacetyl chloride introduces an acetyl group at position 2. Subsequent oxidation of the acetyl group to a carboxylic acid and Hofmann degradation yields the aldehyde. Hydroxylation at position 5 via electrophilic substitution completes the synthesis.
Directed Ortho Metalation (DoM)
Using 2,5-dimethoxybenzaldehyde as a substrate, DoM with LDA generates a lithiated intermediate at position 3. Quenching with electrophiles like B(OMe)₃ followed by oxidation introduces hydroxyl groups.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Challenges |
|---|---|---|---|---|
| Reimer-Tiemann + Methylation | 4-Methoxyphenol | Formylation, methylation, bromination | 40–55 | Regioselective bromination |
| Oxidation of Propenyl | Methylisoeugenol derivatives | Oxidation, demethylation | 30–45 | Precursor synthesis complexity |
| Halogenation-Hydrolysis | 2,5-Dimethoxybenzaldehyde | Bromination, hydrolysis | 50–65 | Side reactions (demethylation) |
| Demethylation | Tetramethoxybenzaldehyde | BBr₃ treatment | 60–75 | Selectivity control |
Chemical Reactions Analysis
Aldol Condensation Reactions
2,5-Dimethoxybenzaldehyde undergoes aldol condensation with acetone under basic conditions to form curcumin analogs. For example:
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Product : 1,5-Bis(2′,5′-dimethoxyphenyl)penta-1,4-diene-3-one ( ).
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Conditions : Sodium hydroxide (3.5–5.0 M) in ethanol at 50–60°C.
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Yield : 60–82% depending on reaction parameters.
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Key spectral data :
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IR : 1648 cm (C=C), 1606 cm (C=O), 1496 cm (aromatic C=C).
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1^11H NMR : Methoxy signals at δ 3.82 (s, 3H) and δ 3.87 (s, 3H); trans-alkene protons at δ 6.93 and δ 6.95 (J = 16 Hz).
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Oxidative and Radical-Mediated Transformations
3,4-Dimethoxybenzaldehyde derivatives participate in lignin peroxidase (LiP)-catalyzed reactions, forming radical intermediates. For example:
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Radical pathway : LiP oxidizes 1-(3′,4′-dimethoxyphenyl)propene (DMPP) to a cation radical, which reacts with water and O to form hydroperoxides and ketones ( ).
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Key steps :
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Radical formation via LiP-mediated oxidation.
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Hydroperoxide generation.
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Rearrangement to veratraldehyde (VAD) through endothermic steps (ΔH = 172.92 kcal/mol).
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Formylation and Hydrolysis
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Duff Reaction : 2,5-Dimethoxybenzaldehyde derivatives can be synthesized via formylation of dimethoxymethylthiobenzene using HMTA (hexamethylenetetramine) and HSO in glacial acetic acid ( ).
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Yield : Up to 92% for 4-methylthio-2,5-dimethoxybenzaldehyde.
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Mechanism :
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Adduct formation between HMTA and aromatic substrate.
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Acid-catalyzed decomposition to aldehyde/amine intermediates.
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Trans-imination to final aldehyde.
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Comparative Reactivity of Methoxy vs. Hydroxy Groups
While no direct data exists for 3,4-dihydroxy-2,5-dimethoxybenzaldehyde, analogous compounds suggest:
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Ortho/para-directing effects : Methoxy groups activate the ring toward electrophilic substitution at positions ortho/para to substituents.
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Acid sensitivity : Hydroxy groups may undergo protection/deprotection (e.g., methylation, acetylation) to modulate reactivity.
Key Spectral Data for Related Compounds
Challenges and Research Gaps
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No direct studies on this compound were identified.
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Predicted reactivity is extrapolated from analogs, emphasizing the need for targeted experimental validation.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Pharmaceutical Intermediates
3,4-Dihydroxy-2,5-dimethoxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds. Notable examples include:
- Levodopa (L-DOPA) : Used in the treatment of Parkinson's disease.
- Prazosin : An antihypertensive agent.
- Verapamil : A cardiac selective adrenoceptor blocking agent .
2. Antioxidant Properties
Research has indicated that compounds derived from this compound exhibit significant antioxidant activity. This property is essential in developing drugs aimed at combating oxidative stress-related diseases .
3. Anticancer Research
Studies have suggested that derivatives of this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .
Agricultural Applications
1. Biopesticides
The compound has shown potential as a natural pesticide due to its ability to disrupt the growth of certain pests while being less harmful to non-target organisms. This application is crucial for sustainable agriculture practices .
2. Plant Growth Regulators
Research indicates that this compound can act as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors .
Material Science Applications
1. Corrosion Inhibitors
This compound has been studied for its effectiveness as a corrosion inhibitor for metals such as zinc in acidic environments. It forms protective layers that prevent metal degradation .
2. Dyes and Pigments
this compound is utilized in synthesizing dyes and pigments for textiles and other materials. Its vibrant color properties make it suitable for various applications in the dye industry .
Analytical Chemistry Applications
1. Spectroscopic Studies
The compound is frequently used in spectroscopic analyses due to its distinct absorption characteristics. It serves as a standard or reference material in various analytical methods including UV-Vis spectroscopy .
2. Chromatography
In chromatography, this compound is used as a marker compound for the identification and quantification of related substances in complex mixtures .
Case Studies
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-2,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit hydrogen peroxide-induced apoptosis in granulosa cells by modulating oxidative stress pathways . The compound’s hydroxyl and methoxy groups play a crucial role in its bioactivity, influencing its interaction with cellular components.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Hydroxyl Groups : The target compound’s dual hydroxyl groups (3,4-di-OH) may enhance radical scavenging capacity compared to syringaldehyde’s single hydroxyl group. However, increased polarity could reduce membrane permeability .
- Methoxy vs. Methyl : Methoxy groups (electron-donating) in syringaldehyde improve stability and solubility compared to methyl groups in 4-hydroxy-3,5-dimethylbenzaldehyde, which are less reactive .
Antioxidant Activity
Biological Activity
3,4-Dihydroxy-2,5-dimethoxybenzaldehyde (referred to as DDB) is an organic compound notable for its unique structural features, including two hydroxyl groups and two methoxy groups on the benzene ring. This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities.
- Molecular Formula : C9H10O5
- Molecular Weight : 198.18 g/mol
- Structure : DDB is characterized by its aromatic ring with substituents that significantly influence its reactivity and biological interactions.
DDB's biological activity is largely attributed to its ability to modulate oxidative stress pathways and interact with various molecular targets. Notably, it has been shown to inhibit apoptosis in granulosa cells induced by hydrogen peroxide, suggesting a protective role against oxidative damage.
Antioxidant Activity
DDB exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress. In vitro studies have demonstrated that DDB can scavenge free radicals effectively. The antioxidant activity is believed to stem from the presence of hydroxyl groups that donate electrons to neutralize free radicals .
Antifungal Properties
Research indicates that DDB possesses antifungal activity against various fungal strains. Its efficacy can be attributed to its ability to disrupt fungal cell membranes and inhibit growth. Comparative studies show that DDB's antifungal potency is comparable to other known antifungal agents.
Anti-inflammatory Effects
DDB has been studied for its anti-inflammatory effects, particularly in models of inflammation where it reduces the production of pro-inflammatory cytokines. This property suggests potential therapeutic applications in treating inflammatory diseases .
Antitumor Activity
Emerging research highlights DDB's potential as an antitumor agent. In cellular models, DDB has shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involved may include modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
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Antioxidant Efficacy Study :
- Objective : To evaluate the antioxidant capacity of DDB.
- Method : DPPH radical scavenging assay.
- Results : DDB demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
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Antifungal Activity Assessment :
- Objective : To assess the antifungal properties of DDB against Candida albicans.
- Method : Disk diffusion method.
- Results : Zones of inhibition were observed around disks containing DDB, confirming its antifungal efficacy.
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Anti-inflammatory Mechanism Exploration :
- Objective : To investigate the anti-inflammatory effects of DDB in a murine model.
- Method : Administration of DDB followed by measurement of cytokine levels.
- Results : A significant decrease in TNF-alpha and IL-6 levels was noted post-treatment with DDB.
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity | Antifungal Activity | Antitumor Activity |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| 3,4-Dihydroxybenzaldehyde | Moderate | High | Moderate |
| 2,5-Dimethoxybenzaldehyde | Low | Moderate | Low |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 3,4-Dihydroxy-2,5-dimethoxybenzaldehyde in plant extracts or synthetic mixtures?
- Methodology :
- HPLC : Use a C18 column with a gradient elution system (e.g., phosphate buffer pH 2, methanol, and acetonitrile) at 1.0 mL/min flow rate. Detection at 280 nm is optimal for phenolic aldehydes due to UV absorption characteristics .
- GC-MS : Employ a DB-5 MS column with temperature programming (e.g., 50°C to 280°C at 10°C/min) for volatile derivatives. Electron ionization (EI) at 70 eV provides reliable fragmentation patterns for structural confirmation .
Q. How can researchers isolate this compound from natural sources like Artemisia annua?
- Methodology :
- Extraction : Use Soxhlet extraction with ethyl acetate or methanol to solubilize phenolic derivatives.
- Purification : Fractionate crude extracts via silica gel chromatography (chloroform:methanol gradients) followed by preparative HPLC. Validate purity (>98%) using NMR (¹H/¹³C) and mass spectrometry .
Q. What are the critical storage conditions to ensure stability?
- Methodology :
- Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. For long-term stability, lyophilize and store at -20°C .
Advanced Research Questions
Q. How does the antioxidant activity of this compound compare to structurally related aldehydes like Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)?
- Methodology :
- In vitro assays : Compare radical scavenging capacity (DPPH/ABTS) and ferric reducing power (FRAP). Syringaldehyde shows EC₅₀ values ~20 µM in DPPH assays due to methoxy/hydroxy group positioning .
- Mechanistic studies : Use Western blotting to evaluate activation of survival pathways (e.g., Akt phosphorylation in irradiated cell lines). Syringaldehyde reduces DNA damage by 40% at 50 µM via Akt signaling .
Q. What computational strategies can predict the interaction of this compound with biological targets like DNA or kinases?
- Methodology :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., DNA topoisomerase II or Akt kinase). Parameterize force fields (AMBER/CHARMM) for phenolic interactions.
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze electron density maps and H-bonding potential .
Q. How do structural modifications (e.g., methoxy group position) influence pharmacokinetics in preclinical models?
- Methodology :
- ADME profiling : Use Caco-2 cell monolayers to assess intestinal permeability. Syringaldehyde exhibits moderate absorption (Papp ~5 × 10⁻⁶ cm/s) due to polarity from hydroxy groups .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Demethylation and glucuronidation are common phase I/II reactions .
Key Considerations
- Contradictions : While Syringaldehyde’s antioxidant efficacy is well-documented , its analogs may show variable bioactivity due to substituent positioning. For example, 3,4-Dihydroxybenzaldehyde exhibits higher redox activity but lower stability .
- Methodological Gaps : Direct data on this compound are limited; extrapolate cautiously from structural analogs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
